Cas no 138356-57-7 (propyl[2-(pyrrolidin-1-yl)ethyl]amine)
propyl[2-(pyrrolidin-1-yl)ethyl]amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Pyrrolidineethanamine, N-propyl-
- propyl[2-(pyrrolidin-1-yl)ethyl]amine
- propyl(2-(pyrrolidin-1-yl)ethyl)amine
- AKOS009065331
- N-(2-pyrrolidin-1-ylethyl)propan-1-amine
- SCHEMBL7446808
- EN300-207564
- G20800
- Z138447972
- 996-247-5
- N-(2-(pyrrolidin-1-yl)ethyl)propan-1-amine
- CS-0239197
- 138356-57-7
- NFA35657
-
- MDL: MFCD11159861
- Inchi: 1S/C9H20N2/c1-2-5-10-6-9-11-7-3-4-8-11/h10H,2-9H2,1H3
- InChI Key: ITEWBASAHQBZBQ-UHFFFAOYSA-N
- SMILES: N1(CCNCCC)CCCC1
Computed Properties
- Exact Mass: 156.162648646Da
- Monoisotopic Mass: 156.162648646Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 87.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 15.3Ų
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 211.9±8.0 °C at 760 mmHg
- Flash Point: 69.6±9.4 °C
- Vapor Pressure: 0.2±0.4 mmHg at 25°C
propyl[2-(pyrrolidin-1-yl)ethyl]amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
propyl[2-(pyrrolidin-1-yl)ethyl]amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B523905-25mg |
propyl[2-(pyrrolidin-1-yl)ethyl]amine |
138356-57-7 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B523905-50mg |
propyl[2-(pyrrolidin-1-yl)ethyl]amine |
138356-57-7 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B523905-250mg |
propyl[2-(pyrrolidin-1-yl)ethyl]amine |
138356-57-7 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-207564-1g |
propyl[2-(pyrrolidin-1-yl)ethyl]amine |
138356-57-7 | 95% | 1g |
$314.0 | 2023-09-16 | |
| Enamine | EN300-207564-5g |
propyl[2-(pyrrolidin-1-yl)ethyl]amine |
138356-57-7 | 95% | 5g |
$908.0 | 2023-09-16 | |
| Enamine | EN300-207564-10g |
propyl[2-(pyrrolidin-1-yl)ethyl]amine |
138356-57-7 | 95% | 10g |
$1346.0 | 2023-09-16 | |
| Chemenu | CM434048-250mg |
propyl[2-(pyrrolidin-1-yl)ethyl]amine |
138356-57-7 | 95%+ | 250mg |
$162 | 2023-02-23 | |
| Chemenu | CM434048-500mg |
propyl[2-(pyrrolidin-1-yl)ethyl]amine |
138356-57-7 | 95%+ | 500mg |
$282 | 2023-02-23 | |
| Chemenu | CM434048-1g |
propyl[2-(pyrrolidin-1-yl)ethyl]amine |
138356-57-7 | 95%+ | 1g |
$403 | 2023-02-23 | |
| Enamine | EN300-207564-0.05g |
propyl[2-(pyrrolidin-1-yl)ethyl]amine |
138356-57-7 | 95% | 0.05g |
$53.0 | 2023-09-16 |
propyl[2-(pyrrolidin-1-yl)ethyl]amine Suppliers
propyl[2-(pyrrolidin-1-yl)ethyl]amine Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on propyl[2-(pyrrolidin-1-yl)ethyl]amine
Comprehensive Guide to Propyl[2-(pyrrolidin-1-yl)ethyl]amine (CAS No. 138356-57-7): Properties, Applications, and Market Insights
Propyl[2-(pyrrolidin-1-yl)ethyl]amine (CAS No. 138356-57-7) is a specialized organic compound with a unique molecular structure that combines a propyl group with a pyrrolidine-ethylamine moiety. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical research, agrochemical development, and material science. As researchers and industries seek innovative solutions for drug discovery and sustainable chemistry, understanding the properties and potential of propyl[2-(pyrrolidin-1-yl)ethyl]amine derivatives becomes increasingly important.
The molecular formula of propyl[2-(pyrrolidin-1-yl)ethyl]amine is C9H20N2, with a molecular weight of 156.27 g/mol. Its structure features a tertiary amine group, which contributes to its basicity and ability to form stable complexes with various metal ions. This characteristic makes it valuable in catalysis and coordination chemistry applications. The compound typically appears as a colorless to pale yellow liquid at room temperature, with moderate solubility in both polar and non-polar solvents, a property that enhances its utility in different chemical processes.
In pharmaceutical research, propyl[2-(pyrrolidin-1-yl)ethyl]amine serves as a crucial building block for the synthesis of various bioactive molecules. Recent studies have explored its potential in developing novel central nervous system (CNS) therapeutics, particularly in areas addressing neurodegenerative diseases - a hot topic in current medical research. The compound's ability to cross the blood-brain barrier makes it particularly interesting for neuroscientists investigating new treatment approaches for conditions like Alzheimer's and Parkinson's diseases.
The agrochemical industry has shown growing interest in propyl[2-(pyrrolidin-1-yl)ethyl]amine-based compounds as potential precursors for eco-friendly pesticides and herbicides. With increasing global focus on sustainable agriculture and reduced environmental impact, researchers are examining how modifications to this chemical scaffold might yield products with improved biodegradability and target specificity. This aligns perfectly with current trends in green chemistry and the search for alternatives to traditional agrochemicals.
Material science applications of propyl[2-(pyrrolidin-1-yl)ethyl]amine (CAS 138356-57-7) include its use as a modifier in polymer chemistry and as a ligand in catalytic systems. The compound's structural features allow it to influence polymer properties such as flexibility, thermal stability, and surface characteristics. In the context of the growing demand for advanced materials in electronics and renewable energy technologies, this compound's potential contributions to material innovation are particularly noteworthy.
From a synthetic chemistry perspective, propyl[2-(pyrrolidin-1-yl)ethyl]amine offers interesting possibilities for structural diversification. Chemists can readily modify both the propyl chain and the pyrrolidine moiety to create libraries of derivatives with tailored properties. This adaptability makes it valuable in combinatorial chemistry and drug discovery programs, where rapid generation of molecular diversity is essential. Recent publications have highlighted its use in multicomponent reactions, a popular topic in contemporary organic synthesis methodologies.
The safety profile of propyl[2-(pyrrolidin-1-yl)ethyl]amine has been studied in various contexts, with research indicating proper handling procedures should be followed as with many amine compounds. While not classified as highly hazardous, standard laboratory precautions for organic amines apply. This includes working in well-ventilated areas and using appropriate personal protective equipment. The compound's stability under normal conditions and compatibility with common laboratory practices contribute to its widespread use in research settings.
Market analysis indicates steady growth in demand for propyl[2-(pyrrolidin-1-yl)ethyl]amine and related compounds, particularly from the pharmaceutical and specialty chemicals sectors. The global market for fine chemicals and pharmaceutical intermediates, valued at billions annually, continues to drive innovation in this space. Suppliers and manufacturers are responding to this demand by developing more efficient synthesis routes and scaling up production capabilities while maintaining high purity standards.
Recent advancements in analytical techniques have improved the characterization of propyl[2-(pyrrolidin-1-yl)ethyl]amine derivatives, with modern spectroscopic methods providing detailed structural information. Nuclear magnetic resonance (NMR) studies, mass spectrometry, and chromatographic analyses have all contributed to better understanding of this compound's behavior in various environments. These analytical developments support quality control in industrial applications and facilitate research into new derivatives.
Looking to the future, propyl[2-(pyrrolidin-1-yl)ethyl]amine (CAS 138356-57-7) is poised to play an important role in several emerging technologies. Its potential applications in battery materials, carbon capture systems, and biomedical devices are currently under investigation. As sustainability becomes a key driver in chemical innovation, the development of greener synthesis methods for this compound and its derivatives represents an active area of research in academic and industrial laboratories worldwide.
For researchers and industry professionals seeking detailed technical information about propyl[2-(pyrrolidin-1-yl)ethyl]amine, numerous resources are available through scientific databases and chemical supplier catalogs. Safety data sheets, spectral data, and synthetic protocols continue to be updated as new research emerges. The compound's combination of structural features and functional versatility ensures it will remain a subject of interest across multiple scientific disciplines in the coming years.
138356-57-7 (propyl[2-(pyrrolidin-1-yl)ethyl]amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)